



Characterization of Azido-PEG9-amine Conjugates: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Azido-PEG9-amine	
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This document provides detailed application notes and experimental protocols for the analytical characterization of **Azido-PEG9-amine**, a heterobifunctional linker crucial in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The following sections outline the primary analytical techniques for verifying the identity, purity, and stability of this reagent.

Introduction

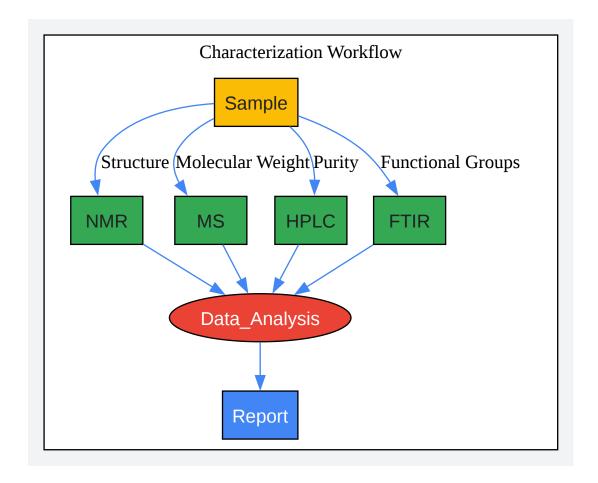
Azido-PEG9-amine is a non-cleavable linker featuring a terminal azide group and a primary amine, separated by a 9-unit polyethylene glycol (PEG) spacer.[1][2] The azide functionality allows for efficient "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the primary amine can be conjugated to molecules via amidation or other amine-reactive chemistries.[2][3] Accurate characterization is essential to ensure the quality and consistency of the final bioconjugate.

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the comprehensive characterization of **Azido-PEG9-amine**. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method provides unique



and complementary information regarding the structure, molecular weight, and purity of the molecule.



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Caption: General workflow for the analytical characterization of **Azido-PEG9-amine**.

Data Presentation

The following table summarizes the expected analytical data for **Azido-PEG9-amine**.



Parameter	Method	Expected Value	Reference
Molecular Formula	-	C20H42N4O9	[4]
Molecular Weight	MS	482.58 g/mol	
Purity	HPLC	>95%	-
¹ H-NMR	NMR	Conforms to structure	-
¹³ C-NMR	NMR	Conforms to structure	-
Azide (N₃) Stretch	FTIR	~2100 cm ⁻¹	-
C-O-C Stretch (PEG)	FTIR	~1100 cm ⁻¹	.

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Azido-PEG9-amine**, confirming the presence of the azide and amine termini, as well as the PEG backbone.

Protocol for ¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of Azido-PEG9-amine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup:
 - Spectrometer: 400 MHz or higher field strength.
 - Temperature: 25 °C.
- Data Acquisition:
 - ¹H NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.



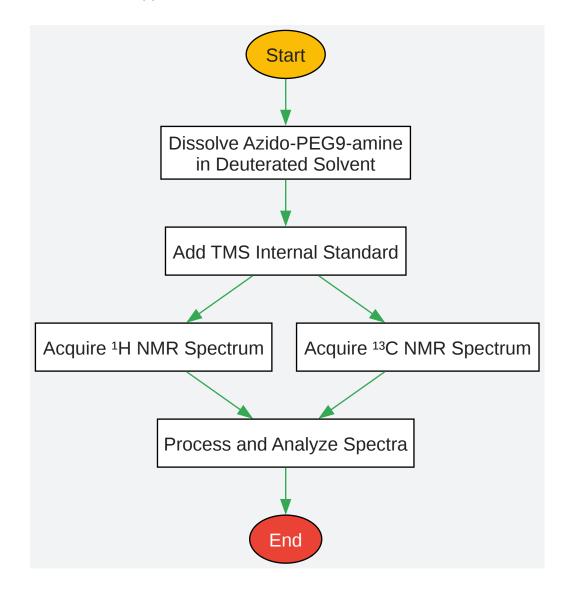
- 13C NMR: Acquire spectra using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS peak.
- Expected Chemical Shifts (¹³C NMR in CDCl₃):

CH₂-N₃: ~50.6 ppm

CH₂-NH₂: ~41.8 ppm

• PEG backbone (-CH2-O-CH2-): ~70.5 ppm

• -CH₂-CH₂-NH₂: ~73.4 ppm





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Caption: Experimental workflow for NMR analysis.

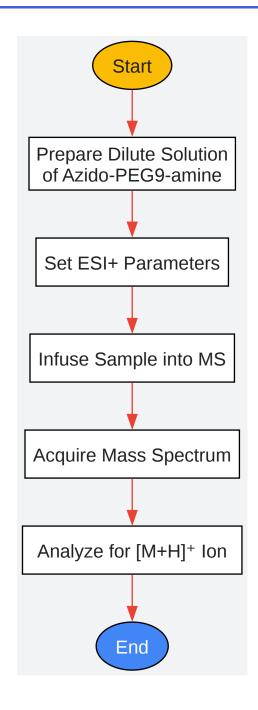
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Azido-PEG9-amine** and to assess its purity by identifying any related impurities.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a 1 mg/mL stock solution of **Azido-PEG9-amine** in a 50:50 mixture of acetonitrile and water. Dilute this stock solution to a final concentration of 10 μ M with the mobile phase.
- Instrumentation:
 - Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
- Instrument Settings:
 - Capillary Voltage: 3.5 4.5 kV.
 - Source Temperature: 120-150 °C.
 - Mass Range: 100 1000 m/z.
- Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
- Data Analysis: The primary ion observed should correspond to the protonated molecule
 [M+H]+. Other adducts such as [M+Na]+ or [M+K]+ may also be present. The observed mass
 should be within 5 ppm of the theoretical mass.





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Caption: Experimental workflow for ESI-MS analysis.

High-Performance Liquid Chromatography (HPLC)

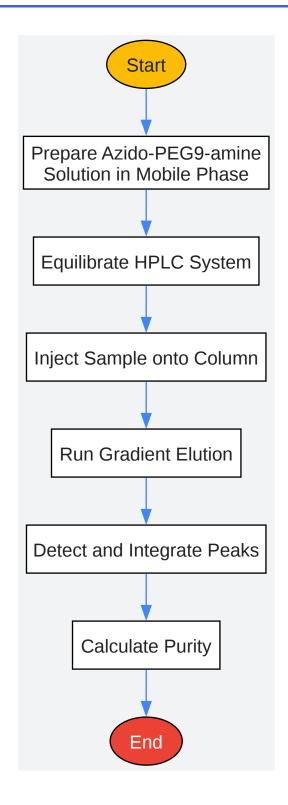
HPLC is the primary method for determining the purity of **Azido-PEG9-amine**. A reversed-phase method is typically employed.

Protocol for Reversed-Phase HPLC (RP-HPLC)



- Sample Preparation: Prepare a 1 mg/mL solution of **Azido-PEG9-amine** in the mobile phase.
- Instrumentation:
 - HPLC System: A standard HPLC system with a UV or Charged Aerosol Detector (CAD).
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm).
- Chromatographic Conditions:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μL.
 - o Detection: UV at 210 nm or CAD.
- Data Analysis: The purity of the sample is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.





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Caption: Experimental workflow for RP-HPLC analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy





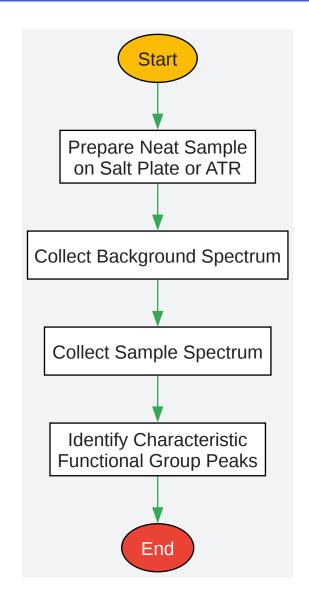


FTIR spectroscopy is used to confirm the presence of key functional groups, namely the azide and the PEG ether linkages.

Protocol for FTIR Spectroscopy

- Sample Preparation: As Azido-PEG9-amine is often a liquid or oil, it can be analyzed neat.
 Place a small drop of the sample between two NaCl or KBr plates. Alternatively, an
 Attenuated Total Reflectance (ATR) accessory can be used by placing a drop directly on the crystal.
- Background Collection: Collect a background spectrum of the clean, empty salt plates or ATR crystal.
- Sample Analysis: Acquire the FTIR spectrum of the sample from approximately 4000 to 600 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands.
 - Azide (N₃) antisymmetric stretch: A sharp, strong peak around 2100 cm⁻¹.
 - C-O-C (ether) stretch of PEG backbone: A strong, broad peak around 1100 cm⁻¹.
 - N-H bend (primary amine): A band around 1600 cm⁻¹.
 - C-H stretch (alkane): Bands in the region of 2850-3000 cm⁻¹.





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